5-HT₆ Receptor Affinity of EMDT (Derived from 2-Ethyl-5-methoxy-1H-indole) vs. Serotonin
The derivative 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT, 8), synthesized from 2-ethyl-5-methoxy-1H-indole, demonstrates a 4.7-fold higher affinity for human 5-HT₆ receptors (Ki = 16 nM) compared to serotonin (5-HT, Ki = 75 nM) [1]. EMDT is a full agonist, activating adenylate cyclase with a potency (Kact = 3.6 nM) that is superior to serotonin (Kact = 5.0 nM). This affinity and potency are not achieved by the 2-phenyl analog (10, Ki = 20 nM), which lacks agonist character .
| Evidence Dimension | Binding Affinity (Ki) at Human 5-HT₆ Receptor |
|---|---|
| Target Compound Data | EMDT (derived from 2-ethyl-5-methoxy-1H-indole): Ki = 16 nM; Kact = 3.6 nM |
| Comparator Or Baseline | Serotonin (5-HT): Ki = 75 nM; Kact = 5.0 nM; 2-Phenyl analog (10): Ki = 20 nM (antagonist) |
| Quantified Difference | 4.7-fold higher affinity vs. 5-HT; EMDT is a full agonist, while the 2-phenyl analog is an antagonist |
| Conditions | Radioligand binding assay at human 5-HT₆ receptors; adenylate cyclase functional assay |
Why This Matters
This selectivity profile, unique to the 2-ethyl substitution, makes EMDT a tool compound of choice for probing 5-HT₆ receptor function in CNS disorders, offering a clear differentiation for purchasing decisions.
- [1] Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018. View Source
